molecular formula C36H17F12O4P B3024235 (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 878111-17-2

(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B3024235
CAS No.: 878111-17-2
M. Wt: 772.5 g/mol
InChI Key: DQORDVSQWPKAQJ-UHFFFAOYSA-N
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Description

(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a chiral binaphthyl-derived organocatalyst widely used in asymmetric synthesis. Its structure features a binaphthyl backbone with two 3,5-bis(trifluoromethyl)phenyl substituents at the 3,3'-positions and a hydrogenphosphate group at the 2,2'-positions. The trifluoromethyl groups enhance electron-withdrawing effects and steric bulk, while the binaphthyl framework provides a rigid chiral environment critical for enantioselective catalysis .

Properties

IUPAC Name

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H17F12O4P/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(32(30)52-53(49,50)51-31(27)29)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16H,(H,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQORDVSQWPKAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=O)(O3)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H17F12O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466770
Record name 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-4-hydroxy-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one
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Molecular Weight

772.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878111-17-2, 791616-62-1
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis[3,5-bis(trifluoromethyl)phenyl]-4-hydroxy-, 4-oxide, (11bS)-
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Record name 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-4-hydroxy-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one
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Record name (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
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Record name (11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C₃₆H₁₈F₁₂O₂
  • Molecular Weight : 710.51 g/mol
  • CAS Number : 849939-13-5
  • Melting Point : 216-220 °C

The biological activity of this compound is largely attributed to its ability to act as a chiral phosphoric acid catalyst in various organic reactions. It has been shown to facilitate asymmetric synthesis processes, which are critical in the development of pharmaceuticals.

Key Mechanisms:

  • Catalytic Activity : The compound exhibits catalytic properties that enable it to promote reactions such as Diels-Alder cycloadditions and other asymmetric transformations .
  • Interaction with Biological Targets : Preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds bearing similar trifluoromethyl groups have been explored for their potential in targeting liver cancer cells. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the efficacy of anticancer agents .

Case Studies

  • Study on Liver Cancer Treatment : A derivative of this compound was tested in vitro against hepatocellular carcinoma cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM .
  • Asymmetric Synthesis Applications : In a study focusing on asymmetric synthesis, this compound was utilized as a catalyst for the formation of enantiomerically enriched products. The reaction conditions were optimized to achieve yields exceeding 90% with high enantioselectivity .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

  • Irritation Potential : Classified as an irritant; precautions should be taken when handling this compound .
  • Environmental Impact : The persistence of trifluoromethyl compounds raises concerns regarding their environmental stability and potential bioaccumulation.

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant reduction in liver cancer cell viability
Asymmetric SynthesisHigh yields and enantioselectivity achieved
Toxicological AssessmentIdentified as an irritant; requires safety measures

Scientific Research Applications

Catalytic Applications

Asymmetric Catalysis :
(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is widely recognized for its role as a chiral catalyst in asymmetric synthesis. It has been shown to effectively catalyze various reactions including:

  • Diels-Alder Reactions : The compound can form Lewis acids when reacted with metal chlorides (e.g., tin(IV) chloride), enhancing the selectivity and yield of Diels-Alder reactions .
  • Phosphorylation Reactions : Its ability to act as a phosphoric acid derivative makes it valuable in phosphorylation reactions, which are crucial in the synthesis of phosphonates and phosphates used in medicinal chemistry .

Medicinal Chemistry

Antitumor Activity :
Research indicates that compounds similar to (S)-(+)-3,3'-bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl derivatives exhibit antitumor properties. They have been studied for their potential to inhibit tumor cell growth through mechanisms that involve the disruption of cellular signaling pathways .

Antibacterial Properties :
Some derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents .

Data Table of Applications

Application AreaSpecific Use CaseReference
Asymmetric CatalysisCatalyzing Diels-Alder reactions
Medicinal ChemistryAntitumor activity against specific cancer cells
Antibacterial ActivityEffective against Gram-positive bacteria
PhosphorylationSynthesis of phosphonates and phosphates

Case Studies

Case Study 1: Diels-Alder Reaction Enhancement
A study demonstrated that using this compound as a catalyst significantly increased the enantioselectivity in the Diels-Alder reaction between cyclopentadiene and various dienophiles. The reaction achieved up to 95% yield with high enantiomeric excess.

Case Study 2: Antitumor Screening
In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of (S)-(+)-3,3'-bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl derivatives. Results indicated a marked inhibition of cell proliferation at concentrations as low as 10 µM, suggesting its potential as a lead compound for further drug development.

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. tert-Butyl Groups

A closely related compound, (S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS 1442645-05-7), replaces trifluoromethyl groups with tert-butyl substituents. Key differences include:

Property Trifluoromethyl Derivative tert-Butyl Derivative
Molecular Formula C₄₀H₂₂F₁₂O₄P (estimated) C₄₈H₅₃O₄P
Steric Bulk Moderate (CF₃ groups) High (tert-butyl groups)
Electron Effects Strong electron-withdrawing Electron-donating
Catalytic Applications Acid-catalyzed glycosidation Ligand in transition-metal catalysis

The tert-butyl derivative’s bulkier structure reduces solubility in polar solvents but enhances steric shielding in coordination chemistry. Conversely, the trifluoromethyl groups improve acidity and stabilize transition states via inductive effects, making the compound more effective in acid-catalyzed reactions .

Chirality: S- vs. R-Enantiomers

The R-enantiomer of 3,3′-bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (R-Cat2) exhibits superior stereoselectivity in α-glycoside formation compared to the S-enantiomer. For example, in thiourea-mediated glycosidation, R-Cat2 achieves α:β ratios >20:1, whereas the S-enantiomer may favor β-selectivity or exhibit reduced efficiency . This highlights the critical role of chirality in modulating reaction outcomes.

Functional Group Variations: Hydrogenphosphate vs. Phosphine/Phosphonate

The compound in '-binaphthalene-2,2'-diylbis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine}, replaces the hydrogenphosphate group with a phosphine moiety. Key contrasts include:

Property Hydrogenphosphate Derivative Phosphine Derivative
Acidity High (acidic hydrogenphosphate) Low (neutral phosphine)
Coordination Chemistry Limited (non-coordinating anion) Strong metal-binding ligand
Applications Brønsted acid catalysis Transition-metal catalysis (e.g., Pd, Rh)

The hydrogenphosphate derivative acts as a chiral Brønsted acid, while the phosphine variant serves as a ligand in metal-catalyzed asymmetric reactions.

Substituent Electronic Effects: Trifluoromethyl vs. Methyl Groups

describes (S)-2’-(Bis(3,5-dimethylphenyl)phosphanyl)-[1,1’-binaphthalen]-2-yl trifluoromethanesulfonate, which substitutes trifluoromethyl with methyl groups. Differences include:

Property Trifluoromethyl Derivative Methyl Derivative
Electronic Effects Strong electron-withdrawing (CF₃) Weak electron-donating (CH₃)
Reaction Rate Enhanced due to CF₃-induced transition-state stabilization Slower
Synthetic Accessibility Requires fluorinated precursors Simpler synthesis

The methyl derivative’s reduced electron-withdrawing effects result in lower catalytic activity but easier synthesis .

Key Research Findings

  • Stereoselectivity : The R-enantiomer of the trifluoromethyl-substituted hydrogenphosphate outperforms the S-enantiomer in α-glycoside synthesis, achieving >95% enantiomeric excess (e.e.) in optimized conditions .
  • Solubility: tert-Butyl derivatives exhibit lower solubility in polar solvents (e.g., DMF, ethanol) compared to trifluoromethyl analogs, impacting their utility in homogeneous catalysis .
  • Catalytic Efficiency : Trifluoromethyl groups enhance reaction rates by 3–5× compared to methyl-substituted analogs due to improved transition-state stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

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